9-(prop-2-yn-1-yl)-9H-carbazole
Overview
Description
9-(prop-2-yn-1-yl)-9H-carbazole is a useful research compound. Its molecular formula is C15H11N and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal and Antibacterial Properties
9-(prop-2-yn-1-yl)-9H-carbazole has been utilized in the synthesis of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. These molecules exhibit significant antifungal and antibacterial activities against various pathogenic fungal strains and bacteria (Rad et al., 2016). Similarly, carbazole derivatives have demonstrated antimicrobial properties, indicating the potential of 9H-carbazole as a precursor in developing new heterocyclic derivatives with antimicrobial activities (Salih et al., 2016).
Bacterial Biotransformation
Biphenyl-utilizing bacteria, such as Ralstonia sp. strain SBUG 290, have shown the ability to transform 9H-carbazole derivatives, which has implications for pharmaceutical applications. This bacterial biotransformation results in various hydroxylated 9H-carbazole metabolites (Waldau et al., 2009).
Neurodegenerative Diseases
9H-carbazole derivatives have been studied for their potential application in treating neurodegenerative diseases like Alzheimer’s. Research focused on Schiff bases derived from 9H-carbazole has shown promising results in drug-likeness and neuropsychiatric drug potential (Avram et al., 2021).
Wide Range of Biological Activities
The carbazole scaffold, including 9H-carbazole, is known for its wide range of biological activities. Modifications to this scaffold have yielded compounds with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi et al., 2016).
Organic Semiconductors
Carbazole and its derivatives, including 9H-carbazole, have been utilized in the synthesis of organic semiconductors. These semiconductors are significant for applications in organic thin-film transistors (OTFTs), showcasing the versatility of carbazole derivatives in electronic applications (Han et al., 2015).
Spectro-Electrochemical Applications
9H-carbazole derivatives have been studied for their spectro-electrochemical behavior, particularly in the development of thin-layer polymers with potential applications in various electronic devices (Elamin et al., 2021).
Two-Photon Absorption and Data Storage
Carbazole derivatives have been explored for their two-photon absorption properties, making them suitable for data storage applications. These compounds demonstrate significant two-photon absorption cross-sections, indicating their potential in advanced optical storage technologies (Li et al., 2010).
Mechanism of Action
- The role of MAO-B inhibition is crucial in neurodegenerative disorders, such as Parkinson’s disease. By inhibiting MAO-B, this compound helps maintain higher dopamine levels, which can alleviate symptoms associated with neurodegeneration .
- The resulting increase in dopamine levels contributes to neuroprotective effects, as dopamine is essential for proper neuronal function and survival .
- Downstream effects include improved motor function, reduced tremors, and potentially slowed progression of neurodegenerative diseases .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is orally bioavailable, entering the bloodstream through the gastrointestinal tract. It readily crosses the blood-brain barrier due to its lipophilic nature. Metabolized primarily by the liver, with the formation of inactive metabolites. Elimination occurs via urine and feces. High bioavailability ensures effective central nervous system penetration .
Result of Action
Future Directions
The future directions for “9-(prop-2-yn-1-yl)-9H-carbazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . They could also be considered as potential targets in medicinal chemistry given the beneficial effect of the propargyl moiety .
Properties
IUPAC Name |
9-prop-2-ynylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBFASXXGGLDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300977 | |
Record name | 9-prop-2-ynylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-77-3 | |
Record name | 4282-77-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-prop-2-ynylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of atoms in 9-(prop-2-yn-1-yl)-9H-carbazole?
A1: X-ray crystallography reveals that this compound has a nearly planar tricyclic aromatic ring system []. The two chlorine atoms in the structure are positioned slightly out of the carbazole ring plane. The acetylene group adopts a syn orientation relative to the ring system. The crystal structure lacks noticeable π-π stacking interactions or hydrogen bonds [].
Q2: How is Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate synthesized?
A2: Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate is synthesized through a 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry" []. This reaction occurs between α-azido diethyl amino methylphosphonate and this compound in a 50:50 water/ethanol mixture. Copper sulfate pentahydrate and sodium ascorbate are used as catalysts to achieve high yield and regioselectivity, yielding the 1,4-regioisomer as the major product [].
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